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molecular formula C8H6BrN B1267194 4-Bromo-2-methylbenzonitrile CAS No. 67832-11-5

4-Bromo-2-methylbenzonitrile

Cat. No. B1267194
M. Wt: 196.04 g/mol
InChI Key: LPEBMDFRIKYFCF-UHFFFAOYSA-N
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Patent
US08530667B2

Procedure details

To a slurry solution of sodium hydrosulphide (2.80 g, 50 mmol) and magnesium chloride hexahydrate (5.05 g, 25 mmol) in dimethylformamide (50 ml) is added 4-bromo-2-methyl benzonitrile (4.90 g, 50 mmol) in one portion and the resulting green slurry is stirred at room temp for 90 minutes. The reaction mixture is poured onto water (200 ml) and the resultant precipitate filtered and washed with water. This yellow solid is then suspended in 2N HCl (200 ml) and stirred for 1 hour, then filtered, washed with water and hexane and dried in vacuo to give 4-bromo-2-methyl-thiobenzamide (820 mg).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH-:1].[Na+].O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-].[Br:12][C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[C:15]([CH3:21])[CH:14]=1>CN(C)C=O>[Br:12][C:13]1[CH:20]=[CH:19][C:16]([C:17]([NH2:18])=[S:1])=[C:15]([CH3:21])[CH:14]=1 |f:0.1,2.3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
[SH-].[Na+]
Name
Quantity
5.05 g
Type
reactant
Smiles
O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-]
Name
Quantity
4.9 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting green slurry is stirred at room temp for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto water (200 ml)
FILTRATION
Type
FILTRATION
Details
the resultant precipitate filtered
WASH
Type
WASH
Details
washed with water
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water and hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=S)N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: CALCULATEDPERCENTYIELD 7.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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